4-(5-Pentylpyrimidin-2-yl)benzoic acid
Description
Properties
IUPAC Name |
4-(5-pentylpyrimidin-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-2-3-4-5-12-10-17-15(18-11-12)13-6-8-14(9-7-13)16(19)20/h6-11H,2-5H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBKNYAHAWZKLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60557681 | |
| Record name | 4-(5-Pentylpyrimidin-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60557681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123704-47-2 | |
| Record name | 4-(5-Pentylpyrimidin-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60557681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Pentylpyrimidin-2-yl)benzoic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-ketoester, an aldehyde, and ammonia.
Substitution with Pentyl Group: The pentyl group is introduced at the 5-position of the pyrimidine ring through an alkylation reaction.
Coupling with Benzoic Acid: The final step involves coupling the substituted pyrimidine with benzoic acid using a Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production of 4-(5-Pentylpyrimidin-2-yl)benzoic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(5-Pentylpyrimidin-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Pyrimidine N-oxides.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
4-(5-Pentylpyrimidin-2-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(5-Pentylpyrimidin-2-yl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pyrimidine ring is known to interact with nucleic acids and proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of 4-(5-Pentylpyrimidin-2-yl)benzoic acid with five analogs, focusing on structural features, physicochemical properties, and functional implications.
Table 1: Structural and Physicochemical Comparison
Note:
- *Predicted values for 4-(5-Pentylpyrimidin-2-yl)benzoic acid based on analogs.
- †Estimated using the octyl analog’s logP (4.74 ) with chain-length correction.
Key Comparisons
Alkyl Chain Length (Pentyl vs. Octyl)
- The octyl analog (C₈H₁₇) has higher logP (4.74 vs. ~4.5) and molecular weight (312.41 vs. 270.33), suggesting slower metabolic clearance but reduced aqueous solubility compared to the pentyl derivative .
Substituent Electronic Effects The cyanophenylamino group in introduces strong electron-withdrawing effects and hydrogen-bonding capacity, likely enhancing kinase binding affinity but reducing metabolic stability compared to the pentyl-substituted compound.
Halogen vs. Alkyl Substituents
- The dichlorobenzoyl group in increases electronegativity and steric bulk, favoring interactions with hydrophobic enzyme pockets. In contrast, the pentyl chain in the target compound offers flexibility for membrane integration.
Heterocycle Replacement (Pyrimidine vs. The formyl furan in introduces electrophilicity, enabling covalent bond formation—a property absent in the pentylpyrimidine analog.
Biological Activity
4-(5-Pentylpyrimidin-2-yl)benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound 4-(5-Pentylpyrimidin-2-yl)benzoic acid features a benzoic acid moiety substituted with a pyrimidine ring. The structural formula can be represented as follows:
This structure is significant as it influences the compound's solubility, stability, and interaction with biological targets.
1. Inhibition of Enzymatic Activity
Research indicates that derivatives of benzoic acid, including 4-(5-Pentylpyrimidin-2-yl)benzoic acid, may inhibit specific enzymes involved in metabolic pathways. For instance, studies on related compounds have shown that they can act as inhibitors of tyrosinase, an enzyme crucial in melanin synthesis. This inhibition could have implications for treating skin disorders characterized by hyperpigmentation .
2. Antiproliferative Effects
In vitro studies have suggested that this compound exhibits antiproliferative activity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest. For example, similar pyrimidine derivatives have demonstrated cytotoxic effects on melanoma cells through mechanisms linked to tyrosinase inhibition .
Case Studies
Cytotoxicity and Cell Viability
In a study examining various benzoic acid derivatives, including 4-(5-Pentylpyrimidin-2-yl)benzoic acid, it was found that certain concentrations led to a significant decrease in melanoma cell viability. The IC50 values indicated effective inhibition at micromolar concentrations, suggesting a potent biological activity that warrants further investigation.
Kinetic Analysis
Kinetic studies revealed that the compound may act through competitive and non-competitive inhibition mechanisms against specific enzymes. The calculated inhibition constants (Ki) for related compounds provide insight into the expected potency of 4-(5-Pentylpyrimidin-2-yl)benzoic acid in similar contexts .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-(5-Pentylpyrimidin-2-yl)benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cross-coupling reactions such as Suzuki-Miyaura coupling, which links the pyrimidine and benzoic acid moieties. Key steps include:
- Using a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic acid derivative of the pyrimidine ring.
- Optimizing solvent systems (e.g., toluene/ethanol mixtures) and reaction temperatures (80–100°C) to improve yield .
- Introducing the pentyl chain via alkylation or nucleophilic substitution on the pyrimidine precursor before coupling. Adjusting stoichiometry and reaction time minimizes byproducts .
Q. How can researchers characterize the purity and structural integrity of 4-(5-Pentylpyrimidin-2-yl)benzoic acid?
- Methodological Answer : Use orthogonal analytical techniques:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and alkyl chain integration.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if single crystals are obtainable) to resolve bond angles and confirm regiochemistry .
- HPLC with UV detection (C18 column, acidic mobile phase) to assess purity (>95%) and detect trace impurities .
Q. What strategies improve the aqueous solubility of 4-(5-Pentylpyrimidin-2-yl)benzoic acid for in vitro assays?
- Methodological Answer :
- Salt formation : React the carboxylic acid group with sodium bicarbonate to form a sodium salt, enhancing solubility in PBS or cell culture media.
- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to stabilize the compound in aqueous buffers .
- Structural modification : Introduce polar substituents (e.g., hydroxyl groups) on the pentyl chain, though this may alter biological activity .
Advanced Research Questions
Q. How does the pentyl chain length influence the compound’s biological activity, and what SAR studies support this?
- Methodological Answer :
- Compare analogs with varying alkyl chains (ethyl, hexyl) via in vitro enzyme inhibition assays (e.g., 5-lipoxygenase). The pentyl chain may balance lipophilicity and steric effects, optimizing target binding .
- Perform molecular docking simulations to analyze hydrophobic interactions between the pentyl group and enzyme active sites. Validate with mutagenesis studies .
- Reference SAR data from sulfonamide analogs, where alkyl chain length correlates with membrane permeability and potency .
Q. How should researchers address contradictions in biological activity data across different assay platforms?
- Methodological Answer :
- Orthogonal validation : Replicate key findings using disparate methods (e.g., fluorescence-based vs. radiometric assays).
- Buffer compatibility checks : Test compound stability under assay conditions (pH, temperature) to rule out degradation artifacts .
- Control experiments : Include known inhibitors (e.g., zileuton for 5-lipoxygenase) to calibrate inter-assay variability .
Q. What computational tools are effective for predicting the metabolic pathways of 4-(5-Pentylpyrimidin-2-yl)benzoic acid?
- Methodological Answer :
- Use CYP450 isoform prediction software (e.g., StarDrop, MetaSite) to identify likely oxidation sites on the pentyl chain or pyrimidine ring.
- Validate predictions with in vitro microsomal stability assays (human liver microsomes + NADPH). Monitor metabolites via LC-MS/MS .
- Cross-reference with PubChem data on similar benzoic acid derivatives to infer phase II conjugation pathways (e.g., glucuronidation) .
Q. How can researchers evaluate the compound’s stability under physiological pH conditions?
- Methodological Answer :
- Conduct forced degradation studies : Incubate the compound in buffers (pH 1–10) at 37°C. Monitor degradation via HPLC at 0, 24, and 48 hours.
- Kinetic modeling : Calculate half-life (t½) and identify degradation products (e.g., decarboxylation or pyrimidine ring hydrolysis) .
- Compare with structurally related sulfonamides, where electron-withdrawing groups enhance acidic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
